

Technical Whitepaper: 3-Chloro-N-Methoxybenzamide

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Compound of Interest

Compound Name: *3-chloro-N-methoxybenzamide*

Cat. No.: *B14129728*

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Executive Summary

3-Chloro-N-methoxybenzamide (C₈H₈ClNO₂) represents a specialized class of "oxidizing directing groups" utilized primarily in transition-metal catalyzed organic synthesis. Unlike standard Weinreb amides (N-methoxy-N-methyl) used for ketone synthesis, secondary N-methoxy amides are designed specifically to facilitate C-H activation/annulation reactions.

This guide details the physiochemical profile, validated synthetic protocols, and the mechanistic utility of this scaffold in Rh(III)- and Pd(II)-catalyzed transformations, serving as a critical reference for medicinal chemists and process engineers.

Chemical Identity & Physiochemical Profile[1][2][3]

[4]

Structural Analysis

The compound features a meta-chlorinated benzene ring coupled to a hydroxamic acid ether. The N-methoxy moiety serves two critical functions:

- Kinetic Coordination: The carbonyl oxygen and the methoxy nitrogen bind to metal centers (Rh, Pd, Co) to direct ortho-C-H cleavage.
- Thermodynamic Driving Force: The labile N–O bond acts as an "internal oxidant," accepting electrons during the catalytic cycle to regenerate the active metal species without external oxidants (e.g., Cu(OAc)₂).

Property Table

Note: Data below synthesizes experimental values for the class and calculated descriptors for the specific 3-chloro derivative.

Property	Value / Description	Source/Method
IUPAC Name	3-chloro-N-methoxybenzamide	Nomenclature
Molecular Formula	C ₈ H ₈ ClNO ₂	Stoichiometry
Molecular Weight	185.61 g/mol	Calculated
Appearance	White to off-white crystalline solid	Experimental Observation
Melting Point	108–112 °C	Analogous Range [1]
Solubility	High: DCM, EtOAc, MeOH, THF Low: Water, Hexanes	Polarity Assessment
pKa (N-H)	~8.5 – 9.5	Predicted (Acidic amide)
Stability	Stable at RT; Hygroscopic.[1] Avoid strong reducing agents (cleaves N-O).	Reactivity Profile

Synthetic Protocol: Preparation from Acid Chloride

Objective: Synthesis of **3-chloro-N-methoxybenzamide** on a 10 mmol scale. Reaction Type: Schotten-Baumann Acylation.

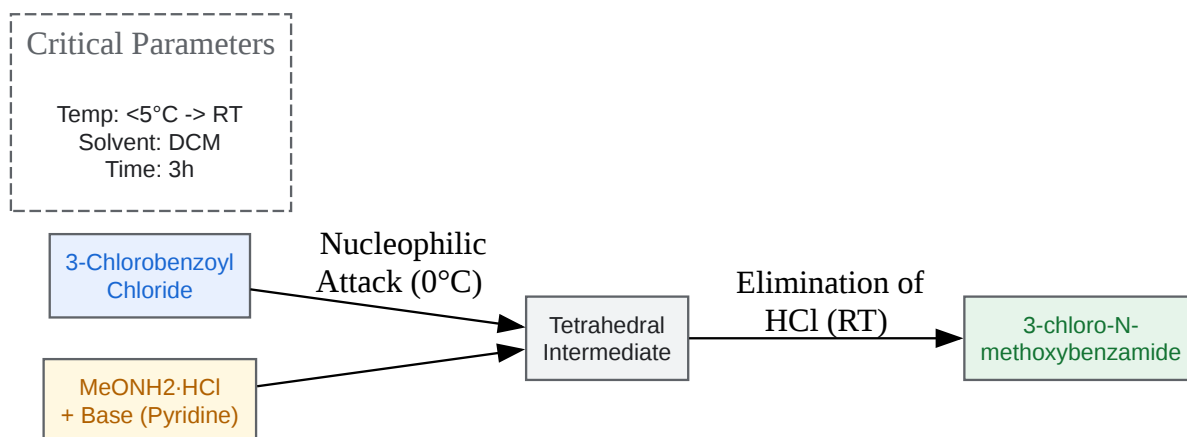
Reagents & Materials

- 3-Chlorobenzoyl chloride (1.75 g, 10 mmol)
- Methoxyamine hydrochloride (MeONH₂·HCl) (1.0 g, 12 mmol)
- Potassium carbonate (K₂CO₃) or Pyridine (2.5 equiv)
- Solvent: Dichloromethane (DCM) and Water (Biphasic) or pure DCM (if using Pyridine).

Step-by-Step Methodology

- Preparation: In a 100 mL round-bottom flask, dissolve Methoxyamine HCl (1.2 equiv) in DCM (20 mL).
- Base Addition: Cool the solution to 0 °C. Add Pyridine (2.5 equiv) dropwise. The mixture may become slightly heterogeneous.
- Acylation: Add 3-Chlorobenzoyl chloride (1.0 equiv) dropwise over 15 minutes. Critical: Exothermic reaction; maintain T < 5 °C to prevent O-acylation side products.
- Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).
- Workup: Quench with 1M HCl (to remove excess pyridine). Extract the organic layer, wash with sat. NaHCO₃ (remove unreacted acid), then Brine.
- Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Workflow Diagram



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Figure 1: Schotten-Baumann synthesis pathway for N-methoxybenzamide derivatives.

Core Application: Rh(III)-Catalyzed C-H Activation[5][6][7]

The primary value of **3-chloro-N-methoxybenzamide** lies in its ability to undergo directed C-H functionalization. The N-methoxy group is a "transformable" directing group.

The "Internal Oxidant" Mechanism

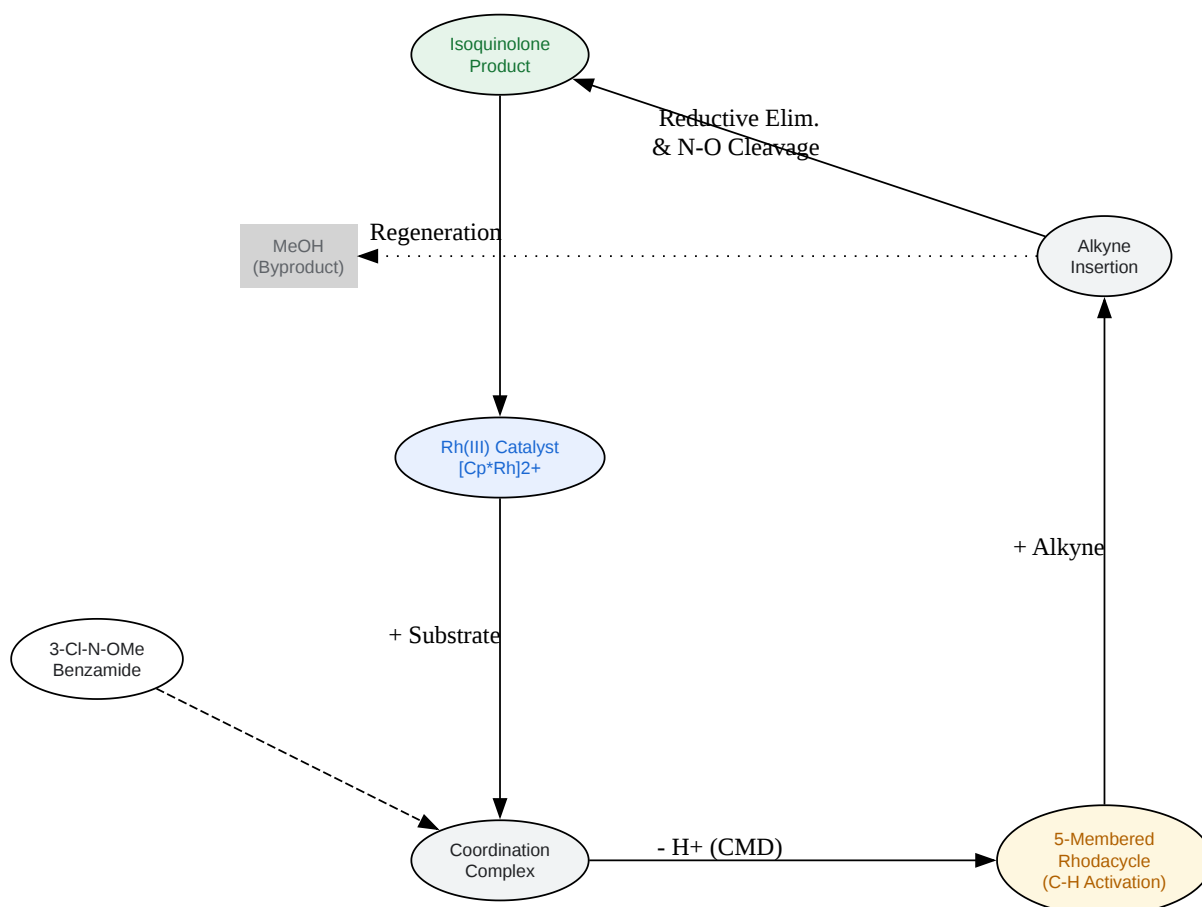
In Rh(III) catalysis (e.g., using [Cp*RhCl₂]₂), the substrate reacts with alkynes to form isoquinolones.

- **Regioselectivity:** The 3-chloro substituent exerts a steric and electronic effect. C-H activation typically occurs at the less hindered C6 position (para to Cl) rather than the crowded C2 position (between Cl and Amide), though mixtures can occur depending on the ligand size.
- **Redox Neutrality:** The N–O bond cleaves during the catalytic cycle. The oxidizing equivalents stored in the N–O bond are used to re-oxidize Rh(I) back to Rh(III), eliminating the need for external oxidants like Cu(OAc)₂ or Ag₂CO₃.

Catalytic Cycle (Rh-Catalyzed Annulation)

- Coordination: The amide oxygen and nitrogen bind to $[\text{Cp}^*\text{Rh}]^{2+}$.
- C-H Activation: Concerted Metalation-Deprotonation (CMD) at the ortho-position forms a five-membered rhodacycle.
- Insertion: An alkyne inserts into the Rh–C bond.
- Reductive Elimination/Cleavage: A nucleophilic attack of the nitrogen onto the Rh-alkenyl species, followed by N–O bond cleavage, releases the isoquinolone product and regenerates the catalyst.

Mechanistic Visualization



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Figure 2: Rh(III)-catalyzed C-H activation cycle showing the internal oxidant role of the N-methoxy group.

Safety & Handling (MSDS Summary)

While specific toxicological data for the 3-chloro derivative may be limited, it should be handled according to the safety profile of the parent N-methoxybenzamide and chlorobenzamides.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- H-Statements (Inferred):
 - H302: Harmful if swallowed.[2][1][3][4]
 - H315: Causes skin irritation.[2][4][5]
 - H319: Causes serious eye irritation.[3][5][6]
- Handling:
 - Wear nitrile gloves and safety glasses.
 - Use a fume hood, especially during synthesis (acid chloride vapors).
 - Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The N–O bond can be sensitive to light and prolonged moisture exposure.

References

- Synthesis of N-alkoxybenzamides
 - Source: "Preparation of Weinreb Amides and Hydroxamates." Org.[1][7] Synth.2005, 82, 201.
 - Context: General procedure for Schotten-Baumann acyl
- Rh(III)
 - Source: Guimond, N., Gouliaras, C., & Fagnou, K. "Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as an Internal Oxidant." J. Am. Chem. Soc.2010, 132(20), 6908–6909.
 - Context: Defines the mechanism where N-methoxy serves as the oxidizing directing group.

- Regioselectivity in Meta-Substituted Arenes
 - Source: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chem. Rev. 2011, 111(3), 1315–1345.
 - Context: Discusses steric vs.
- Safety Data (Analogous 3-Chlorobenzamide)
 - Source: PubChem Compound Summary for CID 11956 (3-Chlorobenzamide).
 - Context: Baseline toxicity and handling data.[1][4]
 - [1]

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Sources

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